molecular formula C2H2N8 B3050680 5,5'-Bitetrazole CAS No. 2783-98-4

5,5'-Bitetrazole

Cat. No.: B3050680
CAS No.: 2783-98-4
M. Wt: 138.09 g/mol
InChI Key: MTAYYBKXNAEQOK-UHFFFAOYSA-N
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Description

5,5’-Bitetrazole: is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in energetic materials. It consists of two tetrazole rings connected by a single bond, making it a highly stable and dense compound. The high nitrogen content contributes to its energetic properties, making it a valuable component in the development of high-energy density materials.

Scientific Research Applications

Chemistry: 5,5’-Bitetrazole is extensively studied for its potential as an energetic material. Its high nitrogen content and stability make it a promising candidate for use in explosives and propellants .

Biology and Medicine: Research is ongoing to explore the potential biological applications of 5,5’-bitetrazole. Its unique structure may offer opportunities for developing new pharmaceuticals or diagnostic agents .

Industry: In the industrial sector, 5,5’-bitetrazole is used in the development of advanced materials with high energy density. Its applications range from propellants to pyrotechnics, where its energetic properties are highly valued .

Safety and Hazards

The extreme sensitivity of energetic materials to an accidental stimulus such as shock, impact, light, or friction can trigger undesired and unintended detonation . This is a great challenge in developing advanced high energy density materials (HEDM) with desired properties .

Future Directions

The studies on 5,5’-Bitetrazole provide theoretical guidance as a function of pressure, on how the micro-structures and intermolecular interactions can tune macroscopic properties to enhance the energetic performance . This contributes significantly to the expansion and application of the chemistry of 1H,1’H-5,5’-bitetrazole-1,1’-diolate, as well as N-heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-bitetrazole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,2-dichloro glyoxal oxime with sodium azide to form 1,1’-dihydroxy-5,5’-bitetrazole. This intermediate is then further processed to obtain 5,5’-bitetrazole .

Industrial Production Methods: Industrial production of 5,5’-bitetrazole often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bitetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the tetrazole rings, which provide multiple reactive sites.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism by which 5,5’-bitetrazole exerts its effects is primarily related to its high nitrogen content and the stability of the tetrazole rings. Upon detonation or decomposition, it releases a significant amount of energy due to the rapid formation of nitrogen gas. This process involves the breaking of the tetrazole rings and the formation of stable nitrogen molecules, which contributes to the compound’s energetic properties .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2H-tetrazol-5-yl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N8/c3-1(4-8-7-3)2-5-9-10-6-2/h(H,3,4,7,8)(H,5,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAYYBKXNAEQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182145
Record name 5,5'-Bitetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-98-4
Record name 5,5′-Bi-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2783-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Bitetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC141859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-Bitetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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